2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

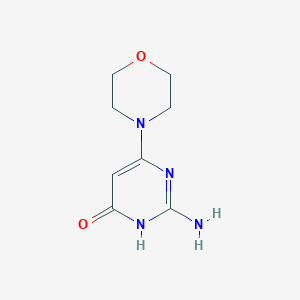

2-amino-4-morpholin-4-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-8-10-6(5-7(13)11-8)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJPJKYVYIRMPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one tautomerism

An In-depth Technical Guide to the Tautomerism of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical exploration of the tautomerism of this compound, a substituted pyrimidinone of interest in contemporary drug discovery. We will delve into the structural nuances of its potential tautomeric forms, the methodologies to experimentally characterize and quantify the equilibrium, and the computational approaches to predict tautomer stability. This document is intended to serve as a practical resource for researchers engaged in the design, synthesis, and analysis of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Pyrimidinones

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents and biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] The tautomeric behavior of substituted pyrimidines is a critical determinant of their biological activity.[2][3] For instance, the keto-enol and amino-imino tautomerism of nucleobases is fundamental to the fidelity of DNA replication and transcription.[4] In the context of drug design, controlling or understanding the predominant tautomeric form is essential for optimizing target engagement, as different tautomers present distinct pharmacophoric features to a biological receptor.

The compound this compound contains functionalities prone to tautomerization: a 2-aminopyrimidine moiety and a pyrimidin-4-one ring system. This gives rise to several potential tautomeric forms, primarily through amino-imino and keto-enol equilibria. This guide will systematically explore these possibilities.

Potential Tautomeric Forms of this compound

The principal tautomeric equilibria for this compound involve the migration of a proton. The key tautomeric forms to consider are:

-

Amino-Keto Form (A): This is the form represented by the IUPAC name this compound. It is generally the most stable form for related 2-aminopyrimidin-4-one systems like isocytosine in aqueous solution.[5]

-

Amino-Enol Form (B): This form arises from the keto-enol tautomerization of the pyrimidinone ring, resulting in a hydroxyl group at the 4-position.

-

Imino-Keto Forms (C and D): These forms result from amino-imino tautomerism of the 2-amino group, with the proton shifting to one of the ring nitrogens.

-

Imino-Enol Forms (E and F): These are less common forms that combine both amino-imino and keto-enol tautomerism.

The relative populations of these tautomers are governed by their thermodynamic stabilities, which are in turn influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions.[6][7] For many six-membered nitrogen heterocycles, the keto and amino forms are generally favored over their enol and imino counterparts due to greater resonance stabilization.[5]

Visualizing the Tautomeric Equilibria

The following diagram illustrates the primary tautomeric equilibria for this compound.

Caption: Primary tautomeric equilibria of the title compound.

Experimental Determination of Tautomeric Equilibrium

A combination of spectroscopic techniques is typically employed to elucidate the tautomeric equilibrium in solution. The choice of solvent is critical, as it can significantly influence the position of the equilibrium.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying tautomers in solution.[10]

Key Observables:

-

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. For instance, the chemical shift of the proton attached to N3 in the amino-keto form will differ significantly from the hydroxyl proton in the amino-enol form.

-

Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable structural information.

-

Nuclear Overhauser Effect (NOE): NOE experiments can establish through-space proximity of protons, helping to confirm the structure of the predominant tautomer.[11]

Experimental Protocol: ¹H NMR for Tautomer Analysis

-

Sample Preparation:

-

Dissolve an accurately weighed sample (typically 5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of approximately 10-20 mM.

-

The choice of solvent is critical. Aprotic solvents like DMSO-d₆ are often used to observe exchangeable protons (NH, OH). In contrast, protic solvents like D₂O will lead to the exchange of these protons with deuterium, causing their signals to disappear.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

If multiple tautomers are present in slow exchange on the NMR timescale, distinct sets of signals will be observed for each species.[10] If the exchange is fast, an averaged spectrum will be observed.

-

-

Data Analysis:

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons will give the relative population of each tautomer.

-

For example, if the C5-H proton shows two distinct signals, their integral ratio directly reflects the tautomer ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure of a molecule and can be used to study tautomeric equilibria.[8] Different tautomers will have distinct chromophores and thus different absorption maxima (λ_max).

Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane).

-

Create a series of solutions with varying solvent polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., ethanol, water).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.

-

Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers in different solvents.[12]

-

| Spectroscopic Method | Information Provided | Key Advantages |

| ¹H and ¹³C NMR | Detailed structural information, quantification of tautomer ratios. | High resolution, unambiguous identification of tautomers.[10] |

| UV-Vis Spectroscopy | Information on the electronic structure, sensitive to solvent effects. | Simple, rapid analysis, suitable for studying solvent effects.[8] |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O vs. O-H). | Useful for identifying characteristic vibrational bands of each tautomer. |

Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[6][7]

Methodology: DFT for Tautomer Stability Prediction

-

Structure Optimization:

-

Build the 3D structures of all plausible tautomers of this compound.

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

-

Energy Calculation:

-

Calculate the single-point electronic energy of each optimized structure at a higher level of theory or with a larger basis set if necessary.

-

Include zero-point vibrational energy (ZPVE) corrections.

-

-

Solvation Effects:

-

Since tautomeric equilibria are often studied in solution, it is crucial to account for solvent effects. This can be done using implicit solvation models like the Polarizable Continuum Model (PCM).[9]

-

-

Analysis:

-

The relative energies (ΔE) of the tautomers are calculated with respect to the most stable tautomer. The tautomer with the lowest energy is predicted to be the most abundant.

-

The Boltzmann distribution can be used to estimate the population of each tautomer at a given temperature.

-

Workflow for Computational Analysis

Caption: A typical DFT workflow for tautomer prediction.

Predicted Tautomeric Preference and Causality

Based on extensive studies of analogous compounds like isocytosine and other 2-aminopyrimidinones, the amino-keto form (A) is predicted to be the most stable and predominant tautomer of this compound, particularly in polar solvents.[5]

Causality behind this Preference:

-

Aromaticity and Resonance: The amino-keto form benefits from significant resonance stabilization involving the pyrimidine ring and the exocyclic amino and carbonyl groups. While the amino-enol form would introduce a fully aromatic pyrimidine ring, the energetic cost of enolization of the amide-like functionality is generally high.

-

Solvent Stabilization: Polar protic solvents can effectively solvate the polar amino and keto groups through hydrogen bonding, further stabilizing this tautomer.[8][9]

-

Amino vs. Imino Stability: For most simple amino-substituted nitrogen heterocycles, the amino tautomer is significantly more stable than the imino form.[5]

Conclusion and Implications for Drug Development

A thorough understanding of the tautomeric landscape of this compound is indispensable for its development as a potential therapeutic agent. The predicted predominance of the amino-keto tautomer has direct implications for its molecular recognition by target proteins, as it presents a specific arrangement of hydrogen bond donors and acceptors. Experimental validation of this prediction using the NMR and UV-Vis spectroscopic methods outlined herein is a critical step in the drug discovery process. Furthermore, computational modeling provides a powerful predictive tool to guide synthetic efforts and interpret experimental data. By integrating these experimental and computational strategies, researchers can build a robust, self-validating understanding of the tautomerism of this and other important heterocyclic molecules, ultimately accelerating the journey from chemical entity to clinical candidate.

References

-

Ghiviriga, I., Elgendy, B., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

-

Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

-

Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

-

Thangadurai, D., & Muthu, S. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega, 4(7), 12389–12399. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Raczyńska, E. D., & Makowski, M. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(24), 4598. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]

-

Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

-

Zhang, J., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. PubMed. [Link]

-

Elguero, J., & Perez, C. L. D. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Kluger, R., & Tittmann, K. (2013). The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes. PMC. [Link]

-

How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Chemistry LibreTexts. [Link]

-

Zhang, J., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Publications. [Link]

-

Raczyńska, E. D., & Makowski, M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]

-

Leszczynski, J. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]

-

Luminix Health. (n.d.). 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-. Luminix Health. [Link]

-

Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed. [Link]

-

Seybold, P. G., & Hu, R. A. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

-

Krayushkin, M. M., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]

-

Datar, A., et al. (2022). Keto–enol tautomeric equilibrium of isoguanosine. ResearchGate. [Link]

-

Bachorz, R. A., et al. (2011). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC. [Link]

-

Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]

-

Raczyńska, E. D., & Makowski, M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]

-

Li, G., et al. (2022). A hybrid quantum chemistry-quantum computation workflow to efficiently predict the dominant tautomeric form. arXiv. [Link]

-

Kowalewski, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. [Link]

-

Krayushkin, M. M., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - d] pyrazolo[1,5 - a]pyrimidin-6-one. Sciforum. [Link]

-

Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link]

-

Estimating stability and mean life of anomalous tautomers. (2016). Chemistry Stack Exchange. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Coles, S. J., et al. (2014). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed. [Link]

-

Shestakov, A. S., et al. (2016). A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives. RSC Publishing. [Link]

-

Mandado, M., & Krygowski, T. M. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. Symmetry, 13(3), 497. [Link]

-

Chem Help ASAP. (2020). imine & enamine tautomers. YouTube. [Link]

Sources

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. mdpi.com [mdpi.com]

Technical Safety Guide: 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one

CAS No: 37409-97-5 | Formula: C8H12N4O2 | M.W.: 196.21 g/mol [1]

Executive Summary & Chemical Identity

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one is a heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators).[2] Structurally, it consists of a pyrimidine core substituted with an amino group, a morpholine ring, and a carbonyl functionality that allows for lactam-lactim tautomerism.[2]

This guide defines the safety, stability, and handling protocols required for this compound in a research setting. As specific toxicological data for this intermediate may be limited compared to commercial drugs, this guide applies the Precautionary Principle , categorizing it based on Structure-Activity Relationship (SAR) analogies to known aminopyrimidines and morpholine derivatives.

Physicochemical Profile

| Property | Value / Description | Operational Implication |

| CAS Number | 37409-97-5 | Primary identifier for inventory/SDS retrieval.[2] |

| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust); requires weighing in a fume hood.[2] |

| Boiling Point | ~372.9 °C (Predicted) | High thermal stability; unlikely to volatilize under standard conditions.[2] |

| Solubility | Low in Water; Soluble in DMSO, DMF | Stock solutions should be prepared in DMSO for bioassays.[2] |

| Acidity (pKa) | Amphoteric (Amino/Amide groups) | pH-dependent solubility; susceptible to protonation in strong acids.[2] |

Hazard Profiling & Risk Assessment

Classification based on GHS criteria by analogy to structurally related aminopyrimidines.

Signal Word: WARNING

GHS Hazard Statements (Predicted)

Critical Toxicology Insights

-

Morpholine Moiety: While the morpholine ring is covalently bound, metabolic breakdown in vivo could theoretically release morpholine metabolites.[2] Free morpholine is corrosive; however, the N-substituted derivative is typically an irritant.[2]

-

Kinase Activity: As a scaffold for kinase inhibitors, this compound may possess inherent biological activity.[2] Treat as a bioactive agent. Avoid aerosolization to prevent inadvertent pharmacological effects on laboratory personnel.

Storage & Stability Logic

The stability of this compound is governed by its tautomeric equilibrium and potential for oxidative degradation.[2]

-

Tautomerism: The compound exists in equilibrium between the keto (lactam) and enol (lactim) forms.[2] The keto form is generally favored in the solid state and in polar aprotic solvents (DMSO).[2]

-

Hygroscopicity: The amino and amide functional groups can form hydrogen bonds with atmospheric moisture.[2]

-

Recommendation: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).[2]

-

-

Temperature: Store at 2–8°C for short-term (<1 month) and -20°C for long-term storage to prevent slow oxidative decomposition.

Diagram: Stability & Handling Logic

Caption: Logical flow of environmental factors affecting compound stability and the requisite storage mitigation strategies.[2]

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of bioactive dust and ensure mass accuracy.

-

PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[2] N95 respirator if working outside a fume hood (not recommended).

-

Environment: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure .[2]

-

Static Control: Use an anti-static gun or ionizer bar if the powder is static-prone (common with heterocyclic solids).[2]

-

Transfer:

-

Tare a pre-labeled amber glass vial.

-

Use a disposable spatula.

-

Immediately recap the source container and seal with Parafilm.

-

Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing from the hood.

-

Protocol B: Solubilization (DMSO Stock Preparation)

Objective: Create a stable stock solution for biological assays.

-

Solvent Choice: Dimethyl sulfoxide (DMSO) is the solvent of choice due to the compound's polarity.[2]

-

Target Concentration: Typically 10 mM or 20 mM.

-

-

Procedure:

-

Storage of Stock:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C or -80°C .

-

Diagram: Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling and solubilization of the compound.

Emergency Response & Waste Management

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and copious water for 15 minutes.[2] Remove contaminated clothing.[2][6] |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][5][6] Seek medical attention. |

| Inhalation | Move person to fresh air.[2][5] If breathing is difficult, administer oxygen (trained personnel only). |

| Spill (Solid) | Dampen with a wet paper towel (to prevent dust) and wipe up.[2] Place in hazardous waste container. |

Waste Disposal:

-

Solid Waste: Dispose of as hazardous chemical waste (P-listed or characteristic waste depending on local regulations).[2] Do not dispose of in trash.

-

Liquid Waste: DMSO solutions must be disposed of in the "Organic Solvent" waste stream, specifically segregated if halogenated solvents are absent.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24794806, 2-(6-morpholin-4-ylpyrimidin-4-yl)-4-pyridin-3-yl-1H-pyrazol-3-one (Related Structure). Retrieved January 28, 2026 from [Link]

-

Luminix Health. this compound Product Data. Retrieved January 28, 2026 from [Link]

-

Carl Roth. Safety Data Sheet: Morpholine (Precursor Safety). Retrieved January 28, 2026 from [Link]

Sources

Methodological & Application

Synthesis of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one: A Detailed Protocol for Researchers

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive molecules. Among these, 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one is a compound of significant interest due to its structural motifs that are often associated with kinase inhibitory activity and other therapeutic applications. The presence of the morpholine group can enhance aqueous solubility and provide a key interaction point for biological targets, while the aminopyrimidine core is a well-established pharmacophore.

This comprehensive guide provides a detailed, two-step synthesis protocol for this compound. The methodology is designed for reproducibility and scalability in a standard laboratory setting. We will first detail the synthesis of the key intermediate, 2-amino-4,6-dichloropyrimidine, followed by its selective reaction with morpholine to yield the final product. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 37409-97-5 | |

| Molecular Formula | C₈H₁₂N₄O₂ | |

| Molar Mass | 196.21 g/mol | |

| Boiling Point | 372.9 °C | |

| Flash Point | 179.3 °C |

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of a dihydroxypyrimidine precursor followed by chlorination to yield the key intermediate, 2-amino-4,6-dichloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of the intermediate is displaced by morpholine, with the subsequent or concurrent hydrolysis of the second chlorine atom to yield the final pyrimidinone product.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate)

This part is further divided into two sub-steps: the formation of 2-amino-4,6-dihydroxypyrimidine and its subsequent chlorination.

Step 1a: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The synthesis of 2-amino-4,6-dihydroxypyrimidine is achieved through the condensation of guanidine with a malonic acid diester in the presence of a strong base.[1][2] This is a classic and reliable method for the formation of the pyrimidine ring.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine on the carbonyl carbons of the malonic ester, followed by cyclization and elimination of two molecules of alcohol to form the stable pyrimidine ring.

Caption: Simplified reaction scheme for 2-amino-4,6-dihydroxypyrimidine synthesis.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 15-20 minutes to form the free base of guanidine.

-

Addition of Malonic Ester: Slowly add diethyl malonate (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in a minimum amount of water.

-

Precipitation: Carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of approximately 6-7. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol to remove any remaining impurities. Dry the solid under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine as a white to off-white powder.

Step 1b: Chlorination of 2-Amino-4,6-dihydroxypyrimidine

The dihydroxypyrimidine is converted to the dichloropyrimidine intermediate using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This is a common and effective method for replacing hydroxyl groups on heterocyclic rings with chlorine atoms.

Experimental Protocol:

-

Reaction Setup: In a fume hood, place the dried 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. A catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction, although it is often not strictly necessary.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be carried out under an inert atmosphere.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or a concentrated solution of sodium hydroxide) until the pH is neutral to slightly basic. The product will precipitate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4,6-dichloropyrimidine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Part 2: Synthesis of this compound (Final Product)

The final step involves the nucleophilic aromatic substitution of one of the chlorine atoms of 2-amino-4,6-dichloropyrimidine with morpholine. The other chlorine atom is subsequently or concurrently hydrolyzed to a hydroxyl group, which exists in its more stable tautomeric form as a pyrimidinone. The regioselectivity of the substitution is generally favored at the 4-position due to electronic effects.

Reaction Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, a common feature of nucleophilic aromatic substitution reactions on electron-deficient aromatic rings.[4]

Caption: Reaction mechanism for the final product synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or a mixture of an organic solvent and water.

-

Addition of Reagents: Add morpholine (1.1 - 1.5 eq) to the solution. The use of a slight excess of morpholine helps to drive the reaction to completion. A base, such as triethylamine or potassium carbonate, can be added to scavenge the HCl generated during the reaction, although the excess morpholine can also serve this purpose.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The solid should be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and by-products. Dry the purified product under vacuum.

Safety and Handling Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium metal: Reacts violently with water and alcohols. Handle under an inert atmosphere and add to solvents in small portions.

-

Morpholine: Corrosive and flammable. Handle in a fume hood.

-

General Precautions: All reactions should be performed in a well-ventilated area. Standard laboratory safety procedures should be followed at all times.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point Analysis: To assess purity.

This detailed protocol provides a robust and well-grounded method for the synthesis of this compound, suitable for researchers in drug discovery and organic synthesis.

References

-

MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(7), 1592. Retrieved from [Link]

-

Luminix Health. (n.d.). This compound. Retrieved from [Link]

-

Pergamon. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2235-2241. Retrieved from [Link]

-

Elsevier. (2000). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 8(3), 473-488. Retrieved from [Link]

-

ResearchGate. (2015). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Retrieved from [Link]

-

MDPI. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Retrieved from [Link]

-

Royal Society of Chemistry. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1919-1923. Retrieved from [Link]

- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

Sources

- 1. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ONC201 (2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one Analogue) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the use of ONC201, a pioneering small molecule of the imipridone class, in cell culture experiments. This document elucidates the compound's mechanism of action, offers detailed protocols for its application, and provides insights into expected outcomes based on preclinical research.

Introduction: Unveiling ONC201

ONC201, also known as TIC10, has emerged as a promising anti-cancer agent with a unique mechanism of action that distinguishes it from conventional chemotherapeutics. Initially identified in a screen for compounds that induce the transcription of TNF-related apoptosis-inducing ligand (TRAIL), ONC201 has demonstrated potent and selective anti-tumor activity across a range of cancer types, with a particularly noteworthy efficacy in glioblastoma.[1][2] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system malignancies.[1]

This guide will delve into the molecular pathways modulated by ONC201 and provide practical, field-proven protocols to empower researchers to effectively integrate this compound into their cell culture-based investigations.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is critical for its effective use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄O₂ | [3] |

| Molar Mass | 196.21 g/mol | [3] |

| Solubility | Soluble in DMSO and Ethanol (~50 mg/mL) | [4] |

| Storage | Store lyophilized powder at -20°C or -80°C. Protect from light and air. | [4] |

Note on Analogue: While the user's query specified "2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one," the vast majority of published research focuses on the closely related and well-characterized compound ONC201. The protocols and mechanistic details provided herein are based on the extensive data available for ONC201. Researchers should verify the identity and purity of their specific compound.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

ONC201's anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis through two key mechanisms: antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial protease ClpP.[5][6][7][8]

-

DRD2 Antagonism and TRAIL Pathway Induction: ONC201 acts as a selective antagonist of DRD2.[5][9] This inhibition leads to the dual inactivation of the Akt and ERK signaling pathways.[2][5] The suppression of Akt and ERK facilitates the nuclear translocation of the transcription factor Foxo3a.[2][5][10] Once in the nucleus, Foxo3a upregulates the transcription of the pro-apoptotic ligand TRAIL, leading to apoptosis in cancer cells.[2][10][11] A significant advantage of this mechanism is its independence from the p53 tumor suppressor pathway, making ONC201 effective in cancers with p53 mutations.[5][10]

-

ClpP Agonism and Mitochondrial Stress: More recent studies have identified the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP) as a direct target of ONC201.[8][12] By acting as an allosteric agonist, ONC201 activates ClpP, leading to the degradation of specific mitochondrial proteins.[12] This disruption of mitochondrial homeostasis induces a stress response that contributes to apoptosis.

-

Integrated Stress Response (ISR): ONC201 also activates the integrated stress response (ISR), which involves the phosphorylation of eIF2α and the subsequent induction of the transcription factors ATF4 and CHOP.[2] This arm of the signaling cascade leads to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL, further sensitizing cancer cells to apoptosis.[2]

The convergence of these pathways results in a robust and selective induction of apoptosis in tumor cells, while largely sparing normal cells.[1]

Signaling Pathway Diagram:

Caption: ONC201 signaling pathway leading to apoptosis.

Experimental Protocols

Protocol 1: Preparation of ONC201 Stock Solution

Rationale: Proper preparation and storage of the stock solution are paramount to ensure experimental reproducibility. ONC201 has poor aqueous solubility, necessitating the use of an organic solvent for the initial stock.

Materials:

-

ONC201 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Weighing: Carefully weigh the desired amount of ONC201 powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid dissolution.

-

Sterilization: While not always necessary due to the nature of DMSO, for fastidious cell lines, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Self-Validation: Before use in experiments, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, warm the solution to 37°C and vortex to redissolve.

Protocol 2: Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

Rationale: The IC₅₀ value is a critical parameter to quantify the potency of ONC201 in a specific cell line. This protocol outlines a standard colorimetric assay (MTT or WST-1) to determine cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

ONC201 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for determining the IC₅₀ of ONC201.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare a series of dilutions of ONC201 in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest ONC201 concentration).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ONC201.

-

Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 48 to 72 hours.

-

Viability Assay:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the ONC201 concentration and use a non-linear regression model to determine the IC₅₀ value.

Expected Results: ONC201 has demonstrated IC₅₀ values in the low micromolar to nanomolar range in various cancer cell lines. For example, in some glioblastoma cell lines, the IC₅₀ can be in the low micromolar range.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Rationale: To validate the mechanism of action of ONC201 in a specific cell line, it is essential to assess the modulation of key proteins in the signaling pathway.

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture plates

-

ONC201 stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Foxo3a, anti-TRAIL, anti-DR5, anti-cleaved caspase-3, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with ONC201 at a concentration around the predetermined IC₅₀ for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Expected Outcomes:

-

A decrease in the phosphorylation of Akt and ERK.

-

An increase in the total protein levels of Foxo3a, TRAIL, and DR5.

-

An increase in the level of cleaved caspase-3, indicating apoptosis.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Compound Precipitation | Poor solubility at the working concentration in media. | Ensure the final DMSO concentration in the media is low (typically <0.5%). Prepare fresh dilutions for each experiment. |

| Low Potency (High IC₅₀) | Cell line is resistant to ONC201. | Verify the expression of DRD2 and ClpP in the cell line. Consider combination therapies. |

| Inconsistent Results | Variability in cell density, passage number, or compound handling. | Maintain consistent cell culture practices. Use single-use aliquots of ONC201. |

Conclusion

ONC201 is a potent and selective anti-cancer agent with a well-defined mechanism of action. By following these detailed protocols, researchers can effectively utilize this compound in cell culture to investigate its therapeutic potential and further unravel the intricacies of its biological activity. The self-validating nature of the described experiments, from IC₅₀ determination to Western blot analysis of the target pathway, ensures the generation of robust and reliable data.

References

-

Ralff, M. D., & El-Deiry, W. S. (2017). ONC201: a new treatment option being tested clinically for recurrent glioblastoma. Annals of Translational Medicine, 5(19), 390. [Link]

-

Ralff, M. D., et al. (2017). Figure 1, Mechanism of action of ONC201 in glioblastoma. Annals of Translational Medicine, 5(19), 390. [Link]

-

Wagner, J., et al. (2014). The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity. Oncotarget, 5(23), 12149–12157. [Link]

-

Prabhu, A., et al. (2023). ONC201 for Glioma Treatment: Adding an Important Weapon to Our Arsenal. Cancers, 15(3), 896. [Link]

-

ResearchGate. (n.d.). Mechanism of action of ONC201. [Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

-

ResearchGate. (n.d.). ONC201 mechanism of action. (A) ONC201 affects bulk tumor cells, tumor... [Link]

-

UBPBio. ONC201 (TIC10). [Link]

-

Greer, T. M., et al. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 41(10), 1647–1654. [Link]

-

ResearchGate. (n.d.). ONC201 disrupts integrated metabolic and epigenetic pathways. A, Schema... [Link]

-

Taylor, A. P. (2019). Found: A Cancer Drug's Mechanism of Action. The Scientist. [Link]

-

Kline, C. N., et al. (2024). Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort. Neuro-Oncology. [Link]

-

OncologyLive. (2024). ONC201 Looks to Prove Efficacy in Trial For Rare H3K27M-Mutated Diffuse Midline Gliomas. [Link]

-

Luminix Health. 2-Amino-6-morpholin-4-ylpyrimidin-4(3H). [Link]

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010–8024. [Link]

-

Chi, A. S., et al. (2024). ONC201 (Dordaviprone) in Recurrent H3 K27M–Mutant Diffuse Midline Glioma. Journal of Clinical Oncology. [Link]

-

Chimerix. (2023). ONC201's Mechanism of Action Explained: A Life Science Animation Production for Chimerix. YouTube. [Link]

Sources

- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 3. luminixhealth.com [luminixhealth.com]

- 4. ubpbio.com [ubpbio.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. onclive.com [onclive.com]

- 10. abmole.com [abmole.com]

- 11. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. the-scientist.com [the-scientist.com]

Application Notes and Protocols for the Evaluation of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, a novel small molecule, in kinase inhibition assays. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1][2] This document provides a senior application scientist's perspective on the strategic design and execution of robust biochemical and cell-based assays to characterize the inhibitory potential of this compound. We will explore the underlying principles of various assay platforms, provide step-by-step protocols, and discuss data analysis and interpretation to empower researchers in their drug discovery efforts.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine scaffold, a common motif in kinase inhibitors. Its structure suggests potential interactions with the ATP-binding pocket of protein kinases. The morpholine group may enhance solubility and introduce key hydrogen bonding interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄O₂ | [3] |

| Molar Mass | 196.21 g/mol | [3] |

| CAS Number | 37409-97-5 | [3] |

| Boiling Point | 372.9 °C | [3] |

| Flash Point | 179.3 °C | [3] |

The evaluation of this compound's inhibitory activity against a panel of kinases is a crucial step in determining its therapeutic potential and selectivity profile.

The Landscape of Kinase Inhibition Assays

The selection of an appropriate assay technology is paramount for generating high-quality, reproducible data.[4] The choice depends on factors such as the specific kinase, the desired throughput, and the laboratory's instrumentation capabilities.[4] Here, we discuss three widely adopted platforms.

Luminescence-Based Assays (e.g., Kinase-Glo®)

These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[5][6] The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP.[6] Therefore, a lower luminescent signal corresponds to higher kinase activity (more ATP consumed) and vice versa.[5][6] This method is a simple, single-reagent-addition, homogeneous assay suitable for high-throughput screening (HTS).[5][7]

Fluorescence-Based Assays (e.g., HTRF® KinEASE™)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are based on the principle of Förster Resonance Energy Transfer (FRET).[8][9] In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and acceptor (e.g., XL665) are used.[10][11] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[12] The signal is proportional to the level of substrate phosphorylation.[11]

Mobility Shift Assays (e.g., Caliper LabChip®)

This technology utilizes microfluidics to separate the phosphorylated substrate from the non-phosphorylated substrate based on changes in their electrophoretic mobility.[13][14] A fluorescently labeled peptide substrate is used, and after the kinase reaction, the mixture is passed through a microfluidic chip where the charged, phosphorylated product is separated from the neutral or less charged substrate in an electric field.[14][15] The ratio of the two species is used to determine kinase activity.

Experimental Protocols

The following protocols are designed as a starting point for the evaluation of this compound. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for each specific kinase.

Preparation of this compound

-

Solubility Testing: Determine the solubility of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

Biochemical Kinase Inhibition Assay: Luminescence-Based (Kinase-Glo®)

This protocol is adapted for a 384-well plate format.

Materials:

-

Kinase of interest (e.g., a serine/threonine or tyrosine kinase)

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Multichannel pipette or automated liquid handler

-

Luminometer

Protocol:

-

Compound Plating: Add 1 µL of serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Kinase Addition: Prepare a solution of the kinase in assay buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[4]

-

Reaction Initiation: Prepare a solution of the substrate and ATP in assay buffer. Add 5 µL of this mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

-

Reaction Termination and Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

Workflow Diagram:

Caption: Luminescence-based kinase assay workflow.

Biochemical Kinase Inhibition Assay: HTRF® KinEASE™

This protocol is adapted for a 384-well plate format.

Materials:

-

Kinase of interest

-

HTRF® KinEASE™ STK or TK substrate (biotinylated)

-

ATP

-

HTRF® KinEASE™ detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)

-

Kinase assay buffer

-

This compound (in DMSO)

-

Low-volume, white 384-well plates

-

HTRF-compatible plate reader

Protocol:

-

Compound and Reagent Dispensing:

-

Dispense 2 µL of the serially diluted compound or DMSO controls into the wells.

-

Add 2 µL of the biotinylated substrate.

-

Add 2 µL of the kinase solution.

-

-

Reaction Initiation: Add 2 µL of ATP solution to start the reaction.[10]

-

Enzymatic Reaction: Seal the plate and incubate at room temperature for the optimized duration.[10]

-

Detection:

-

Prepare a premixed solution of the HTRF detection reagents (anti-phospho antibody-Eu(K) and Streptavidin-XL665) in the detection buffer.

-

Add 10 µL of this premixed solution to each well.[10]

-

-

Incubation for Detection: Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Workflow Diagram:

Caption: HTRF-based kinase assay workflow.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of kinase activity inhibited by the compound is calculated as follows:

% Inhibition = 100 x (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min))

Where:

-

Signal_inhibitor: Signal from wells containing the test compound.

-

Signal_min: Signal from wells with the highest concentration of a potent inhibitor (or no enzyme), representing 100% inhibition.

-

Signal_max: Signal from wells with DMSO only, representing 0% inhibition (maximal kinase activity).

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the kinase activity by 50%. It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Table 2: Example IC₅₀ Data for this compound

| Kinase Target | Assay Platform | ATP Concentration | IC₅₀ (nM) |

| Kinase A (Ser/Thr) | Kinase-Glo® | 10 µM | 150 |

| Kinase B (Tyr) | HTRF® KinEASE™ | 50 µM | 800 |

| Kinase C (Ser/Thr) | Caliper LabChip® | 100 µM | >10,000 |

This is example data for illustrative purposes.

Signaling Pathway Context:

To understand the potential cellular impact of inhibiting a specific kinase, it is essential to consider its role in signaling pathways.

Caption: Simplified kinase signaling pathway and point of inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of the results, several controls should be included in each assay:

-

Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Reference Inhibitor: Include a known inhibitor for the kinase of interest as a positive control to validate the assay's performance.

-

Compound Interference: Test the compound for interference with the assay technology (e.g., autofluorescence, inhibition of luciferase). This can be done by running the assay in the absence of the kinase.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and strategies outlined in this document provide a robust framework for its characterization. By employing a multi-faceted approach utilizing various assay platforms and rigorous data analysis, researchers can effectively elucidate the inhibitory profile of this compound and advance its potential as a therapeutic candidate.

References

- BMG LABTECH. (2020, September 1). Kinase assays.

- Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.

- Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.

- Luminix Health. 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-.

- Sigma-Aldrich. Kinase Assay Kit.

- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.

- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.

- Promega Corporation. Kinase-Glo® Luminescent Kinase Assays.

- PubChem. Caliper Assay: All assays were performed in 384-well microtiter plates.

-

Jia, Y., et al. (2015). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Retrieved from [Link]

- Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.

-

Confluence Discovery Technologies. Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]

-

Jia, Y., & Quinn, C. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1337, 1-14. Retrieved from [Link]

- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Protocol.

- Nanosyn. Technology.

-

ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

- BindingDB. Assay in Summary_ki.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. luminixhealth.com [luminixhealth.com]

- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Kinase-Glo® Luminescent Kinase Assays [promega.jp]

- 6. ebiotrade.com [ebiotrade.com]

- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]

- 8. bmglabtech.com [bmglabtech.com]

- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Technology [nanosyn.com]

- 15. confluencediscovery.com [confluencediscovery.com]

Application Notes and Protocols for Assessing the Activity of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one (Ganetespib)

Introduction: Unveiling the Therapeutic Potential of Ganetespib, a Potent HSP90 Inhibitor

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, more commonly known as Ganetespib (formerly STA-9090), is a highly potent, small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins.[4][5] Many of these client proteins are key components of cellular signaling pathways that are frequently dysregulated in cancer, such as those involved in cell growth, proliferation, and survival.[6][7][8]

HSP90's chaperone activity is intrinsically linked to its ATPase function.[9][10] Ganetespib exerts its inhibitory effect by binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby blocking ATP hydrolysis.[5] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[5][10] Consequently, multiple oncogenic signaling pathways are simultaneously disrupted, making HSP90 an attractive therapeutic target for cancer treatment.[8][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute robust assays for characterizing the biochemical and cellular activity of Ganetespib. The protocols detailed herein are designed to be self-validating and provide a framework for assessing the potency, selectivity, and mechanism of action of this and other HSP90 inhibitors.

The HSP90 Chaperone Cycle and Points of Inhibition

The function of HSP90 is dependent on a dynamic cycle of ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation. Ganetespib intervenes at a critical step in this cycle.

Caption: The HSP90 chaperone cycle and the inhibitory action of Ganetespib.

Biochemical Assays for Direct HSP90 Inhibition

Biochemical assays are fundamental for determining the direct interaction of a compound with its target and for quantifying its inhibitory potency. For Ganetespib, the most relevant biochemical assays focus on the inhibition of HSP90's ATPase activity.

Protocol 1: HSP90a ATPase Activity Assay (Malachite Green)

This colorimetric assay is a robust, high-throughput method for measuring the inhibition of HSP90's ATPase activity.[9][11] It quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis through the formation of a colored complex with malachite green and molybdate.[11]

Principle: The amount of Pi produced is directly proportional to the ATPase activity of HSP90. A decrease in the colorimetric signal in the presence of an inhibitor indicates a reduction in ATPase activity.

Materials:

-

Recombinant human HSP90α (full-length)

-

ATP

-

Ganetespib

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 1 N HCl

-

Malachite Green Reagent B: 2.32% (w/v) Polyvinyl alcohol, 5.72% (w/v) Ammonium molybdate in 6 N HCl

-

Stopping Reagent: 34% (w/v) Sodium citrate

-

384-well clear flat-bottom plates

-

Plate reader capable of measuring absorbance at 620 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of Ganetespib in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Enzyme and Substrate Preparation: Dilute HSP90α and ATP in Assay Buffer to the desired concentrations. The optimal concentrations should be determined empirically, but a starting point is 2-4 µg/mL HSP90α and an ATP concentration at or near its Kₘ (~510 µM for yeast HSP90).[11]

-

Assay Plate Setup:

-

Add 5 µL of diluted Ganetespib or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.

-

Add 10 µL of diluted HSP90α to each well.

-

Incubate at 37°C for 15 minutes.

-

-

Initiate Reaction: Add 10 µL of diluted ATP to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 90 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

Stop Reaction: Add 10 µL of Stopping Reagent to each well.

-

Color Development:

-

Prepare the final Malachite Green Reagent by mixing Reagent A and Reagent B in a 3:1 ratio. This mixture is stable for approximately 8 hours.

-

Add 30 µL of the final Malachite Green Reagent to each well.

-

-

Incubation: Incubate at room temperature for 15-30 minutes for color development.

-

Data Acquisition: Measure the absorbance at 620 nm using a plate reader.

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate the percent inhibition for each Ganetespib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Ganetespib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Parameter | Recommended Starting Concentration |

| HSP90α | 2-4 µg/mL |

| ATP | ~500 µM |

| Ganetespib | 0.1 nM - 10 µM (serial dilution) |

| Incubation Time | 90 minutes at 37°C |

Cell-Based Assays for Determining Cellular Potency and Mechanism of Action

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.

Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation

A hallmark of HSP90 inhibition is the degradation of its client proteins.[12] This protocol describes how to assess the effect of Ganetespib on the protein levels of key oncogenic client proteins.

Principle: Treatment of cancer cells with Ganetespib will lead to the degradation of HSP90 client proteins, which can be detected by a decrease in the corresponding protein bands on a Western blot. A concomitant increase in HSP70 expression serves as a biomarker for HSP90 inhibition.[12]

Materials:

-

Cancer cell line known to be dependent on HSP90 client proteins (e.g., NCI-H1975 lung cancer cells, BT-474 breast cancer cells)

-

Cell culture medium and supplements

-

Ganetespib

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-RAF-1, anti-EGFR, anti-HSP70, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ganetespib or DMSO vehicle for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration with Lysis Buffer and Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the client protein bands to the loading control (β-actin or GAPDH).

-

Compare the normalized band intensities of the Ganetespib-treated samples to the vehicle control to determine the extent of client protein degradation.

-

Observe the dose-dependent increase in HSP70 expression.

Caption: Workflow for Western blot analysis of HSP90 client proteins.

Protocol 3: Cell Proliferation/Viability Assay

This assay determines the effect of Ganetespib on the growth and viability of cancer cells.

Principle: Proliferation assays, such as those using resazurin (e.g., CellTiter-Blue) or tetrazolium salts (e.g., MTT, WST-1), measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell proliferation or increased cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Ganetespib

-

DMSO (vehicle control)

-

CellTiter-Blue® Cell Viability Assay reagent or similar

-

96-well clear-bottom black plates (for fluorescent assays) or clear plates (for absorbance assays)

-

Plate reader with fluorescence or absorbance capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Ganetespib or DMSO vehicle.

-

Incubation: Incubate the cells for 72 hours (or an appropriate time for the cell line).

-

Assay Reagent Addition: Add the CellTiter-Blue® reagent (or other viability reagent) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission for CellTiter-Blue®) or absorbance using a plate reader.

Data Analysis:

-

Subtract the background fluorescence/absorbance from a "no-cell" control.

-

Calculate the percent viability for each Ganetespib concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the Ganetespib concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

| Parameter | Recommendation |

| Cell Seeding Density | Empirically determined for each cell line |

| Ganetespib Concentration | 0.1 nM - 10 µM (serial dilution) |

| Treatment Duration | 72 hours |

| Assay Reagent | CellTiter-Blue® or equivalent |

Downstream Signaling Pathway Analysis

Inhibition of HSP90 by Ganetespib leads to the disruption of multiple signaling pathways critical for cancer cell survival and proliferation.

Caption: Disruption of downstream signaling pathways by Ganetespib.

Trustworthiness and Self-Validation of Protocols

The protocols described above are designed with internal controls to ensure the trustworthiness of the results.

-